(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 6341-24-8
VCID: VC2315098
InChI: InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m1./s1
SMILES: C1=C(NC=N1)CC(C(=O)O)N.Cl
Molecular Formula: C6H10ClN3O2
Molecular Weight: 191.61 g/mol

(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride

CAS No.: 6341-24-8

Cat. No.: VC2315098

Molecular Formula: C6H10ClN3O2

Molecular Weight: 191.61 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride - 6341-24-8

Specification

CAS No. 6341-24-8
Molecular Formula C6H10ClN3O2
Molecular Weight 191.61 g/mol
IUPAC Name (2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m1./s1
Standard InChI Key QZNNVYOVQUKYSC-NUBCRITNSA-N
Isomeric SMILES C1=C(NC=N1)C[C@H](C(=O)O)N.Cl
SMILES C1=C(NC=N1)CC(C(=O)O)N.Cl
Canonical SMILES C1=C(NC=N1)CC(C(=O)O)N.Cl

Introduction

The compound possesses several standardized identifiers that enable precise scientific reference and unambiguous identification. These identifiers are essential for database searches, regulatory documentation, and scientific communication.

Table 1: Chemical Identifiers of (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride

Identifier TypeValue
CAS Number6341-24-8
Molecular FormulaC6H10ClN3O2
Molecular Weight191.61 g/mol
IUPAC Name(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride
InChIInChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m1./s1
InChIKeyQZNNVYOVQUKYSC-NUBCRITNSA-N
SMILESC1=C(NC=N1)CC@HN.Cl
European Community (EC) Number206-513-8, 228-733-3
PubChem CID111194

Structurally, this compound consists of a D-histidine molecule (featuring the R-configuration at the alpha carbon) complexed with hydrochloric acid. The core structure includes an imidazole ring attached to an alanine backbone via a methylene bridge. The addition of the hydrochloride moiety affects the protonation state of the molecule, typically resulting in protonation of the imidazole nitrogen while maintaining the zwitterionic nature of the amino acid portion at physiological pH .

The stereochemistry at the alpha carbon position is critical to the compound's identity and biological behavior. The R-configuration designates it as the D-enantiomer, distinguishing it from the naturally occurring S-configured L-histidine found in proteins and most biological systems .

Physical and Chemical Properties

Understanding the physical and chemical properties of (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride is fundamental to its applications in various scientific and industrial contexts. These properties determine its behavior in different environments and its suitability for specific applications.

Table 2: Physical and Chemical Properties of (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride

PropertyValue
Physical StateCrystalline solid
Melting Point243-244°C (in ethanol)
Specific RotationD= -9 ± 2° (C = 1 in 6N HCl)
SolubilitySoluble in water; limited solubility in organic solvents
pHAcidic in aqueous solution
Storage Temperature2-8°C recommended
StabilityStable under normal conditions; hygroscopic

The crystalline nature of (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride contributes to its stability during storage and handling. The relatively high melting point (243-244°C) indicates strong intermolecular forces in the crystal lattice, which is typical for amino acid salts . This thermal stability is beneficial for applications requiring processing at elevated temperatures, although care must be taken to avoid decomposition.

The specific rotation value (D= -9 ± 2°) serves as a critical parameter for confirming the enantiomeric identity and purity of the compound . This negative rotation is characteristic of the D-configuration and contrasts with the positive rotation exhibited by the L-enantiomer. Optical rotation measurements are routinely used in quality control to verify the stereochemical integrity of the compound.

The compound's stability is generally good under standard laboratory conditions, but like many amino acid derivatives, it exhibits hygroscopic tendencies. This propensity to absorb moisture from the atmosphere necessitates proper storage in sealed containers, preferably under refrigerated conditions (2-8°C) as recommended by suppliers .

Applications in Research and Industry

(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride finds diverse applications across scientific research and industrial sectors, leveraging its unique stereochemical and chemical properties.

Biochemical Research Applications

In the realm of biochemical research, this compound serves as a valuable tool for numerous applications. Its D-configuration makes it particularly useful for studies involving stereochemical specificity and for creating peptides with unique properties.

The compound functions as a critical building block for peptide synthesis, enabling researchers to create D-amino acid-containing peptides that often display enhanced stability against proteolytic degradation compared to their L-counterparts . This resistance to enzymatic breakdown makes D-histidine-containing peptides valuable for extending half-life in biological systems and for developing peptide-based therapeutics with improved pharmacokinetic profiles.

Structure-activity relationship studies benefit significantly from the availability of D-histidine hydrochloride. By incorporating this D-amino acid into bioactive peptides, researchers can systematically investigate the importance of stereochemistry at histidine positions, providing insights into receptor-ligand interactions and the molecular mechanisms underlying biological activities.

The compound is employed as a reference standard in chromatographic techniques for the accurate quantification of histidine levels in biological samples . This application is particularly important in clinical diagnostics, metabolomic studies, and nutritional research where precise amino acid quantification is essential.

Research Findings and Material Science Applications

Recent scientific investigations have revealed interesting applications and behaviors of (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride, particularly in material science and hybrid material synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) studies have provided valuable insights into the structure and properties of compounds containing (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid. Solution-phase 1H NMR spectroscopy of materials synthesized with this compound revealed characteristic signals corresponding to histidine molecules, with specific peaks at δ = 8.7 ppm (N-CH=N), δ = 7.5 ppm (C=CH-N), δ = 4.5 ppm (CH-NH2), and δ = 3.5 ppm (CH2) . These spectroscopic fingerprints confirm the stability of the histidine component under various conditions and provide a means of quantitative analysis.

Solid-state NMR techniques, including 1H→13C CPMAS and 1H→15N CPMAS spectra, have further confirmed the presence and structural integrity of histidine in hybrid materials. These spectroscopic methods provide crucial information about the local chemical environment of the histidine molecules in complex structures, enabling researchers to understand bonding interactions and spatial arrangements in the solid state .

Thermal Stability Studies

Thermal stability investigations of materials containing (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride have revealed important information about their behavior at elevated temperatures. X-ray thermodiffraction studies conducted on hybrid materials have shown distinct phase transitions and structural changes at specific temperature thresholds.

These thermal studies are particularly relevant for understanding the practical applications of such materials in environments that may involve temperature variations. The thermal stability data inform potential uses in catalysis, separation processes, or other applications where operational temperature ranges must be considered.

Future Research Directions

Current trends and gaps in the scientific literature suggest several promising directions for future research involving (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride.

The development of peptide therapeutics incorporating D-histidine represents a significant area for future exploration. The enhanced stability against proteolytic degradation offered by D-amino acids could lead to peptide drugs with improved pharmacokinetic profiles and extended half-lives. Investigation of structure-activity relationships in D-histidine-containing peptides could yield novel therapeutic candidates for conditions where peptide-based approaches are promising.

In material science, the potential of (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride for creating functional materials deserves further investigation. While the racemization observed under harsh hydrothermal conditions presents challenges , milder synthetic approaches might preserve stereochemical integrity while still allowing the formation of useful hybrid materials. The coordination properties of the imidazole group could be exploited for creating metal-organic frameworks with catalytic or separation capabilities.

Nutritional science offers another avenue for future research. The metabolic fate and potential benefits of D-histidine in nutritional contexts remain incompletely understood. Studies comparing the bioavailability, tissue distribution, and metabolic effects of D- versus L-histidine could provide insights with implications for specialized nutritional formulations and supplements.

Advanced drug delivery systems incorporating (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride also warrant investigation. The compound's unique properties could be leveraged to develop targeted delivery strategies, responsive release mechanisms, or improved formulations for challenging therapeutic agents.

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